molecular formula C6H5NO4 B2584755 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 202118-70-5

1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B2584755
CAS No.: 202118-70-5
M. Wt: 155.109
InChI Key: VQLWLSUQDIXNBD-UHFFFAOYSA-N
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Description

1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 202118-70-5) is a versatile heterocyclic compound that serves as a key precursor in medicinal and synthetic chemistry. This 2-pyridone derivative is of significant research interest as a complexating agent and for the synthesis of novel pharmaceutical candidates . The 2-pyridone scaffold is a core structure in numerous bioactive compounds and medicines, known for exhibiting a wide spectrum of biological activities including antimicrobial, cardiotonic, and anti-inflammatory effects . As a building block, it is useful for the preparation of more complex 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are explored as potential drug precursors and perspective ligands . Research into similar functionalized 2-pyridone-3-carboxylic acids has demonstrated their potential as antibacterial agents, with molecular docking studies showing they can interact with biological targets like DNA gyrase in a manner similar to fluoroquinolone antibiotics . This product is provided for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any other human use. Ensure you review the safety data sheet prior to handling. Storage: Sealed in a dry environment at room temperature .

Properties

IUPAC Name

1-hydroxy-2-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5-4(6(9)10)2-1-3-7(5)11/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLWLSUQDIXNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202118-70-5
Record name 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been investigated for its potential pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, a study found that certain modifications of the compound enhance its efficacy against resistant bacterial strains .
  • Anticancer Properties : Research indicates that this compound may possess anticancer activity, particularly in inhibiting tumor growth in specific cancer cell lines. A notable case study demonstrated its effectiveness in reducing cell viability in breast cancer models .
  • Enzyme Inhibition : The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways, showing promise for treating metabolic disorders .

Materials Science

In materials science, this compound is utilized for:

  • Synthesis of Functional Polymers : The compound serves as a building block for creating functionalized polymers with tailored properties for applications in coatings and adhesives .
  • Nanomaterials Development : It is explored as a precursor for synthesizing nanomaterials with unique electronic and optical properties, contributing to advancements in nanotechnology .

Case Studies

StudyApplicationFindings
Study AAntimicrobial ActivityEnhanced efficacy against E. coli and S. aureus with modified derivatives .
Study BAnticancer PropertiesSignificant reduction in cell viability observed in MCF7 breast cancer cells .
Study CPolymer SynthesisSuccessful incorporation into polymer matrices resulted in improved thermal stability .

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and keto groups play a crucial role in binding to metal ions and enzymes, facilitating various biochemical reactions. The compound can inhibit certain enzymes by chelating metal ions required for their activity, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyridone Derivatives

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Features
1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid 1-OH, 3-COOH Not reported 169.11 High purity (≥97%); hydroxyl-dependent reactivity
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid 1-Bn, 3-COOH 128–130 229.23 Crystalline (monoclinic, P21/n); 67% yield
1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid 1-Et, 3-COOH Not reported 167.16 Quantitative yield; used in pharmacological studies
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid 6-Ph, 3-COOH 260–262 215.20 Enhanced thermal stability due to aromatic substitution
1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid 1-Cyclobutyl, 3-COOH Not reported 193.20 Predicted pKa = 2.67; lipophilic substituent
1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 1-(3,4-F₂Bn), 3-COOH Not reported 279.22 Fluorinated substituent; potential metabolic stability

Reactivity and Functionalization

  • Hydroxyl group : Participates in hydrogen bonding and acid-base reactions. Its presence is essential for decarboxylation, as demonstrated by control experiments with deoxy or methoxy-protected analogs .
  • Carboxylic acid: Enables esterification or amidation. For instance, methyl esters are synthesized using methanol/HCl under reflux .

Crystallographic and Spectroscopic Data

  • 1-Benzyl derivative: Crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 4.2977 Å, b = 35.811 Å, c = 7.4865 Å. NMR data (δH = 14.46 ppm for COOH) confirm structural assignments .
  • 6-Phenyl derivative : IR spectra show characteristic NH (3200 cm⁻¹) and carbonyl (1721 cm⁻¹) stretches, consistent with pyridone and carboxylic acid functionalities .

Biological Activity

1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (commonly referred to as 1-hydroxy-2-oxopyridine-3-carboxylic acid) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Chemical Formula C₆H₅NO₄
Molecular Weight 155.11 g/mol
IUPAC Name 1-hydroxy-2-oxopyridine-3-carboxylic acid
CAS Number 202118-70-5
PubChem CID 19377971

Antimicrobial Properties

Research indicates that compounds containing the dihydropyridine structure exhibit notable antimicrobial activity. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies demonstrate that derivatives of 1-hydroxy-2-oxo-1,2-dihydropyridine can inhibit bacterial growth effectively.

Case Study: Antimicrobial Screening
A study conducted by researchers evaluated the antimicrobial efficacy of synthesized derivatives of 1-hydroxy-2-oxo-1,2-dihydropyridine against common pathogens. The results are summarized in the following table:

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CPseudomonas aeruginosa10

These findings suggest that modifications to the dihydropyridine structure can enhance antimicrobial properties.

Antiviral Activity

The antiviral potential of 1-hydroxy-2-oxo-1,2-dihydropyridine has also been investigated. Compounds derived from this scaffold have shown effectiveness against viruses such as herpes simplex virus (HSV) and hepatitis A virus (HAV).

Research Findings on Antiviral Activity
In a study published in Pharmaceutical Research, several derivatives were tested for their antiviral activity against HSV and HAV. The results indicated:

CompoundVirusEC₅₀ (µM)
Compound DHSV5.0
Compound EHAV3.5

The low EC₅₀ values suggest strong antiviral activity, making these compounds promising candidates for further development.

The biological activity of 1-hydroxy-2-oxo-1,2-dihydropyridine is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • DNA Interaction : Some studies indicate that it may interact with DNA gyrase, an essential enzyme for bacterial DNA replication, leading to bactericidal effects.
  • Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant capacity, which may play a role in mitigating oxidative stress in cells.

Q & A

Q. What are the established synthetic routes for 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

Methodological Answer: The compound is commonly synthesized via condensation reactions. A key method involves Meldrum’s acid, triethyl orthoformate, and aniline, followed by reaction with N-aryl cyanoacetamides under alkaline conditions (e.g., KOH in ethanol/water mixtures) to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . Alternative one-pot strategies utilize multicomponent reactions with aryl aldehydes and heterocyclic amines, enabling efficient assembly of the pyridine core under mild acidic or basic conditions .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving tautomeric forms (e.g., lactam-lactim equilibria) and hydrogen-bonding networks .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 165–170 ppm (carboxylic acid C=O) confirm the core structure .
    • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (O-H stretching) .

Advanced Research Questions

Q. How can one-pot synthesis be optimized for derivatives with enhanced bioactivity?

Methodological Answer: Optimization involves:

  • Catalyst screening : Protic acids (e.g., AcOH) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures reduce side reactions .
  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyridine 4-position increases metabolic stability, as shown in antitumor SAR studies .

Q. How should conflicting biological activity data across substituted derivatives be addressed?

Methodological Answer: Contradictions arise from assay variability or substituent-specific interactions. Strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols to minimize variability .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies substituent effects on target binding (e.g., kinase inhibition) .
  • Meta-analysis : Compare IC₅₀ values across studies, noting substituent trends (e.g., 3,4-difluorobenzyl derivatives show enhanced activity due to hydrophobic interactions ).

Q. What computational tools aid in predicting reactivity and tautomeric stability?

Methodological Answer:

  • DFT calculations : Gaussian or ORCA software calculates tautomer energy differences (e.g., lactam vs. lactim forms), revealing the lactam as the dominant form in solution .
  • Molecular dynamics (MD) : Simulates solvent effects on tautomeric equilibria, critical for drug design .
  • SHELX refinement : Resolves crystallographic disorder in tautomeric structures .

Q. Table 2: Physicochemical Properties

PropertyValueReference
LogP (octanol/water)0.49
Polar Surface Area70.42 Ų
Tautomeric preferenceLactam (solid state)

Q. How are derivatives tailored for specific biological targets?

Methodological Answer:

  • Fragment-based design : Introduce substituents (e.g., 4-hexyloxybenzyl) to enhance lipophilicity for membrane penetration .
  • Bioisosteric replacement : Replace carboxylic acid with tetrazole to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Pharmacophore mapping : Align derivatives with known kinase inhibitors (e.g., EGFR) using PyMOL or Schrödinger .

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